molecular formula C15H20BF3O2 B14083117 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B14083117
M. Wt: 300.13 g/mol
InChI Key: AIGOSCQWTBJTGC-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is often carried out in the presence of a catalyst, such as palladium, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products

The major products formed from these reactions include boronic acids, boranes, and substituted boronates, which are valuable intermediates in organic synthesis and industrial applications .

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring facilitates the formation of these complexes, which can then undergo further chemical transformations. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to changes in their activity and function .

Properties

Molecular Formula

C15H20BF3O2

Molecular Weight

300.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(3,3,3-trifluoropropyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O2/c1-13(2)14(3,4)21-16(20-13)12-7-5-11(6-8-12)9-10-15(17,18)19/h5-8H,9-10H2,1-4H3

InChI Key

AIGOSCQWTBJTGC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCC(F)(F)F

Origin of Product

United States

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